molecular formula C21H25N5O3S B12131167 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12131167
M. Wt: 427.5 g/mol
InChI Key: UCPUODUWZIIJBJ-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C26H26N6O3S , is a fascinating molecule that combines a triazole ring, a sulfanyl group, and an acetamide moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of a 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol intermediate with an appropriate acyl chloride (such as 9-ethyl-9H-carbazol-3-ylacetyl chloride). The reaction proceeds under mild conditions, resulting in the formation of the target compound.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals . Buyers should verify product identity and purity due to limited analytical data.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the acetamide carbonyl group.

    Reduction: Reduction of the triazole ring or the carbonyl group could yield interesting derivatives.

Common Reagents and Conditions::

    Acyl Chlorides: Used for acylation reactions.

    Thionyl Chloride (SOCl2): Converts the hydroxyl group to a chloride during acylation.

    Hydrazine: Useful for hydrazinolysis of the triazole ring.

Major Products:: The major products depend on the specific reaction conditions and substituents. Exploration of these derivatives could reveal novel properties.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers investigate this compound’s potential as a lead structure for drug development.

    Catalysis: Its unique structure may enable catalytic applications.

Biology and Medicine::

    Anticancer Properties: The compound’s triazole and sulfanyl groups could be relevant for cancer therapy.

    Enzyme Inhibition: It might interact with specific enzymes due to its functional groups.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism remains an active area of research. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs are widely known, we can compare it to related structures:

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H25N5O3S/c1-12-8-13(2)19(14(3)9-12)23-18(27)11-30-21-25-24-20(26(21)22)15-6-7-16(28-4)17(10-15)29-5/h6-10H,11,22H2,1-5H3,(H,23,27)

InChI Key

UCPUODUWZIIJBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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